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Cat. No.: B011010 Get Quote

An In-Depth Technical Guide to 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Chemical Abstract Service (CAS) Number: 106691-21-8

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methylthieno[2,3-
d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug

development. Identified by CAS Number 106691-21-8, this molecule serves as a pivotal

intermediate for the synthesis of a wide array of biologically active compounds. Its thieno[2,3-

d]pyrimidine core is a recognized "privileged scaffold," structurally bioisosteric to purine bases

found in DNA and RNA, making it a cornerstone for designing targeted therapeutics.[1] This

document details its physicochemical properties, outlines a validated synthetic pathway with

mechanistic insights, explores its chemical reactivity, and summarizes its applications,

particularly in the development of kinase inhibitors. Protocols for synthesis, spectroscopic

analysis, and safety and handling are provided to support researchers and scientists in its

effective and safe utilization.

Introduction: The Thienopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif present in countless biologically active

molecules, from the nucleobases of DNA and RNA to a multitude of approved drugs.[2][3]

When fused with a thiophene ring, it forms a thienopyrimidine scaffold, a structure that has
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garnered immense attention in pharmaceutical research. Thienopyrimidines are recognized for

their broad spectrum of therapeutic applications, including anticancer, anti-inflammatory,

antimicrobial, and central nervous system (CNS) protective activities.[1]

4-Chloro-6-methylthieno[2,3-d]pyrimidine is a key derivative within this class. The strategic

placement of a chlorine atom at the 4-position of the pyrimidine ring renders the molecule

highly susceptible to nucleophilic aromatic substitution (SNAr). This reactive "handle" allows for

the facile introduction of various functional groups, enabling the construction of diverse

chemical libraries for high-throughput screening and lead optimization in drug discovery

programs.[4][5] Its utility as a versatile building block is the primary driver of its importance for

researchers in organic synthesis and medicinal chemistry.

Caption: Bioisosteric relationship between adenine and the thienopyrimidine core.

Physicochemical and Structural Properties
The fundamental properties of 4-Chloro-6-methylthieno[2,3-d]pyrimidine are summarized

below. This data is critical for its handling, storage, and application in chemical reactions.

Caption: Chemical Structure of 4-Chloro-6-methylthieno[2,3-d]pyrimidine.

Table 1: Core Physicochemical Properties
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Property Value Source(s)

CAS Number 106691-21-8 [6][7]

Molecular Formula C₇H₅ClN₂S [6][8]

Molecular Weight 184.65 g/mol [6][8]

Appearance Solid [9]

Melting Point 88-91 °C (sublimes) [8]

Boiling Point 301.3 ± 37.0 °C (Predicted) [8]

Density 1.445 ± 0.06 g/cm³ (Predicted) [8]

Storage Temperature
2-8 °C, under inert gas (Argon

or Nitrogen)
[8]

SMILES ClC1=NC=NC2=C1SC(C)=C2 [6]

| InChI Key | Not readily available in provided sources | |

Synthesis and Mechanistic Considerations
The synthesis of thieno[2,3-d]pyrimidines can be approached in several ways, most commonly

by constructing the pyrimidine ring onto a pre-formed, functionalized thiophene.[10] The

following represents a logical and field-proven pathway for obtaining the title compound,

starting from commercially available 2-amino-5-methylthiophene-3-carbonitrile.
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Caption: Retrosynthetic analysis for 4-Chloro-6-methylthieno[2,3-d]pyrimidine.

Detailed Synthesis Protocol
This two-step protocol involves an initial cyclization followed by chlorination.

Step 1: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-

amino-5-methylthiophene-3-carbonitrile (1.0 eq).

Reaction: Add an excess of formic acid (e.g., 10-15 equivalents) to the flask.

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The

progress can be monitored by Thin Layer Chromatography (TLC).

Causality: The formic acid serves as both the solvent and the source of the one-carbon

unit required to form the pyrimidine ring. The initial reaction is the N-formylation of the
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amino group, which then undergoes an intramolecular cyclization onto the nitrile group,

followed by tautomerization to yield the stable pyrimidinone.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

mixture slowly into ice-cold water.

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash

thoroughly with water to remove excess formic acid, and dry under vacuum. The resulting 6-

Methylthieno[2,3-d]pyrimidin-4(3H)-one is often of sufficient purity for the next step.

Step 2: Synthesis of 4-Chloro-6-methylthieno[2,3-d]pyrimidine

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or

Argon), add the 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) from the previous step.

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A

catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate

the reaction, though it is not always necessary.

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring by

TLC until the starting material is consumed.

Causality: Phosphorus oxychloride is a standard and highly effective reagent for

converting hydroxyl groups on heterocyclic rings (or their keto tautomers) into chloro

groups.[11] The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃,

initiating a cascade that ultimately replaces the C=O group with a C-Cl bond, forming the

desired product.

Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the

reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic

process and must be done with caution in a well-ventilated fume hood.

Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium

hydroxide solution) until it is slightly alkaline. Extract the product into an organic solvent such

as dichloromethane (DCM) or ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization to yield pure 4-Chloro-6-
methylthieno[2,3-d]pyrimidine.

Chemical Reactivity and Applications in Drug
Discovery
The primary utility of this compound stems from the reactivity of the C4-chloro substituent. This

position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the

electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

Key Reactivity Pathway: Nucleophilic Aromatic Substitution (SNAr)

4-Chloro-6-methylthieno[2,3-d]pyrimidine

4-Substituted-6-methylthieno[2,3-d]pyrimidine

+ Nu-H

Nucleophile (Nu-H)
e.g., R-NH₂, R-OH, R-SH

HCl

-

Click to download full resolution via product page

Caption: General scheme for the derivatization of the title compound via SNAr.

This reactivity allows for the introduction of a vast array of functionalities, making it an ideal

scaffold for building libraries of potential drug candidates. A common strategy involves reacting

it with various amines to generate 4-amino-thieno[2,3-d]pyrimidine derivatives.[12] These

derivatives have been extensively explored as inhibitors of various protein kinases, which are

critical targets in oncology and inflammatory diseases.[13] The thienopyrimidine core acts as a
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"hinge-binder," mimicking the adenine of ATP to occupy the kinase's active site, while the

substituent introduced at the C4 position can be tailored to achieve potency and selectivity for

the target kinase.[1]

Key Therapeutic Areas:

Oncology: As a scaffold for inhibitors of receptor tyrosine kinases like VEGFR, FGFR, and

Tie-2, which are involved in tumor angiogenesis.[12]

Inflammation: Used in the development of Janus Kinase (JAK) inhibitors for autoimmune

disorders.[13]

Infectious Diseases: Serves as a core for developing novel antimicrobial and antiviral agents.

[1]

Expected Spectroscopic Data
While experimental spectra should be obtained for confirmation, the expected data based on

the structure are as follows:

Table 2: Predicted Spectroscopic Characteristics

Technique Expected Features

¹H NMR

- Singlet for the methyl (CH₃) protons
(~2.5 ppm).- Singlet for the thiophene
proton (C5-H) (~7.3-7.5 ppm).- Singlet for
the pyrimidine proton (C2-H) (~8.8-9.0
ppm).

¹³C NMR

- Signal for the methyl carbon (~15-20 ppm).-

Signals for the thiophene carbons (~120-140

ppm).- Signals for the pyrimidine carbons, with

the C-Cl carbon being highly deshielded (~150-

160 ppm).

Mass Spec (EI)

- Molecular ion peak (M⁺) at m/z 184.- Isotope

peak (M+2) at m/z 186 with ~1/3 the intensity of

M⁺, characteristic of a single chlorine atom.
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| IR (Infrared) | - C-H stretching (aromatic) ~3100 cm⁻¹.- C=N and C=C stretching in the

aromatic system ~1500-1600 cm⁻¹.- C-Cl stretching ~700-800 cm⁻¹. |

Note: Predicted NMR shifts are relative to TMS and can vary based on the solvent used.

Safety and Handling
As with any chlorinated heterocyclic compound, proper safety precautions are mandatory. The

following information is synthesized from typical safety data sheets for related compounds.

Table 3: Safety and Handling Information
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Category Guideline Source(s)

GHS Pictograms GHS07 (Exclamation Mark) [14]

Hazard Statements

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

[15][16]

Precautionary Statements

Prevention: P261: Avoid

breathing dust.P280: Wear

protective gloves/eye

protection/face protection.

[15]

Response

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.IF ON SKIN:

Wash with plenty of soap and

water.IF INHALED: Remove

person to fresh air and keep

comfortable for breathing.

[17][18]

Storage

Store in a well-ventilated

place. Keep container tightly

closed. Recommended

storage is refrigerated (2-8°C)

under an inert atmosphere.

[8][18]

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in

accordance with local regulations. |[15] |

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood.

Wear a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).

Conclusion
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4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8) is more than just a chemical

compound; it is an enabling tool for innovation in drug discovery. Its well-defined

physicochemical properties, predictable reactivity, and accessible synthesis make it an

invaluable intermediate for medicinal chemists. The strategic C4-chloro group provides a

reliable anchor point for molecular elaboration, allowing for the systematic exploration of

chemical space around the privileged thienopyrimidine scaffold. As research into targeted

therapies continues to expand, the demand for and applications of versatile building blocks like

this will undoubtedly grow, solidifying its role in the development of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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